molecular formula C16H22F3N3O B2589929 1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea CAS No. 2320176-02-9

1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

Cat. No.: B2589929
CAS No.: 2320176-02-9
M. Wt: 329.367
InChI Key: QLQIJZDFZPPNPV-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with a 2-methylphenyl group and a piperidinyl moiety bearing a trifluoroethyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidin-4-one.

    Urea Formation: The piperidinyl intermediate is then reacted with 2-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions conducted in polar solvents with or without catalysts.

Major Products

Scientific Research Applications

1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea has found applications in various scientific research areas:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability . The piperidinyl moiety may interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methylphenyl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea is unique due to the combination of its functional groups. The presence of the trifluoroethyl group imparts high lipophilicity and metabolic stability, while the piperidinyl moiety enhances its binding affinity to biological targets. The 2-methylphenyl group contributes to its chemical reactivity and potential pharmacological properties .

Properties

IUPAC Name

1-(2-methylphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O/c1-12-4-2-3-5-14(12)21-15(23)20-10-13-6-8-22(9-7-13)11-16(17,18)19/h2-5,13H,6-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQIJZDFZPPNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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